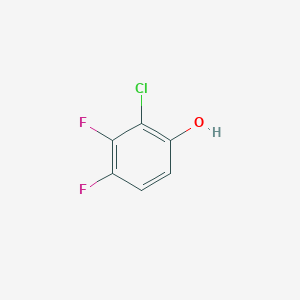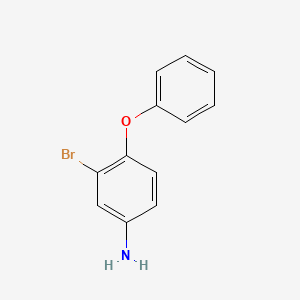
5-Bromothiophen-2-amine hydrobromide
Overview
Description
5-Bromothiophen-2-amine hydrobromide is a chemical compound with the molecular formula C4H5Br2NS and a molecular weight of 258.96 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and an amine group at the 2-position of the thiophene ring. This compound is typically found as a white to light yellow solid and is soluble in various organic solvents .
Mechanism of Action
Target of Action
It’s a compound with potential chemical activity , and it might be used as an intermediate in organic synthesis
Mode of Action
As a potentially active chemical compound , it may interact with its targets in a way that alters their function.
Biochemical Pathways
As a potential intermediate in organic synthesis , it may be involved in various biochemical reactions. The downstream effects of these reactions are currently unknown.
Result of Action
As a potentially active chemical compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromothiophen-2-amine hydrobromide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.
Preparation Methods
The synthesis of 5-Bromothiophen-2-amine hydrobromide can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an amine source such as ammonia or an amine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromothiophen-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions using boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Amination: The amine group can participate in further functionalization, such as acylation or alkylation reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromothiophen-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Bromothiophen-2-amine hydrobromide can be compared with other brominated thiophene derivatives, such as:
5-Bromothiophene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.
2-Bromo-5-nitrothiophene: Contains a nitro group, leading to different reactivity and applications.
5-Bromo-2-thiophenemethanol: Features a hydroxymethyl group, which alters its chemical properties and uses.
Properties
IUPAC Name |
5-bromothiophen-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOAQLDJJLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3086442.png)


![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/structure/B3086471.png)
![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B3086493.png)
![Imidazo[1,2-a]pyrazin-6-amine](/img/structure/B3086519.png)



